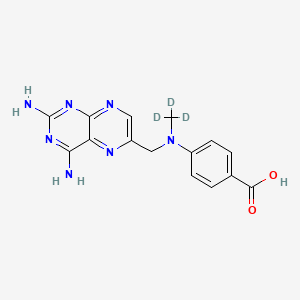

DAMPA-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DAMPA-d3 is the isotope labelled analog of DAMPA . DAMPA is an antitumor agent . It belongs to the class of D-amino acid-containing cyclic peptides.

Synthesis Analysis

The synthesis of this compound involves the use of 7-dehydrocholesterol, which is industrially produced from the skin of animals . The irradiation of 7-dehydrocholesterol with UV-B light results in a bond rearrangement resulting in an electrocyclic ring opening (Previtamin D), followed by an antarafacial [1,7] sigmatropic hydrogen rearrangement .Molecular Structure Analysis

The molecular formula of this compound is C15H12D3N7O2 . The InChI key is LWCXZSDKANNOAR-FIBGUPNXSA-N .Physical and Chemical Properties Analysis

This compound appears as a dark yellow to orange solid . It is soluble in DMSO, hexanes, and methanol . The boiling point is 689.3±65.0 °C at 760 mmHg and the melting point is >235°C (dec.) . The density is 1.5±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

1. Improved Density Functional Theory

- Abstract: Research by Grimme (2006) presents a new density functional of the generalized gradient approximation (GGA) type for general chemistry applications, including a damped atom-pairwise dispersion correction. This functional shows exceptional accuracy for noncovalently bound systems.

- Abstract: A study by Witte et al. (2017) discusses optimizing the DFT-D3 empirical dispersion correction, resulting in significant improvements in noncovalent interaction energies and geometries.

2. Analysis of Damping Functions in Density Functional Theory

- Abstract: Grimme, Ehrlich, & Goerigk (2011) found that the mathematical form of the damping function in DFT-D methods only minorly impacts the results' quality. This finding is crucial for computational chemistry and molecular modeling.

3. Revising Parameters for Dispersion Correction

- Abstract: Research by Smith et al. (2016) on revised damping parameters for the D3 dispersion correction shows that the refitting of these parameters can significantly improve accuracy in density functional theory.

4. Dynamic Mechanical Properties of Polymer Composites

- Abstract: Saba et al. (2016) provide a comprehensive review of the dynamic mechanical properties of natural fibre reinforced polymer composites, highlighting the importance of vibration damping parameters for structural applications.

5. Seismic Performance and Damping in Engineering Structures

- Abstract: Hazaveh et al. (2018) discuss the design and characterization of a passive Direction and Displacement Dependent (D3) damping device, demonstrating its efficacy in structural vibration control.

Wirkmechanismus

Target of Action

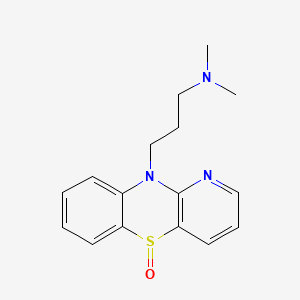

DAMPA-d3, also known as 4-[(2,4-Diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoic acid, is a derivative of methotrexate . It primarily targets the dopamine receptor D3 (D3R) . The D3R plays a significant role in the modulation of cognition in healthy individuals, as well as in the pathophysiological mechanism underlying the cognitive deficits affecting patients suffering from neuropsychiatric disorders .

Mode of Action

This compound interacts with its primary target, the D3R, influencing its signaling pathways . The D3R is a transcription factor found in nearly all cells, although to variable levels . The interaction of this compound with D3R can ameliorate anhedonia and cognitive deficits in animal models based on environmental or pharmacological manipulation .

Biochemical Pathways

This compound affects the biochemical pathways related to dopamine synthesis and function . Vitamin D3, which this compound is related to, is produced in the skin via a two-step process under the influence of ultraviolet B (UVB) radiation from the vitamin D substrate 7-dehydrocholesterol . The synthesis begins with the conversion of 7-dehydrocholesterol to pre-vitamin D, which then undergoes thermal conversion to vitamin D .

Pharmacokinetics

It is known that the us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the D3R . This interaction can lead to changes in gene expression that result in distinct physiological actions by this compound, which are disrupted by mutations in the D3R .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, this compound, like all pharmaceuticals, must be stored and transported under specific conditions to maintain its efficacy . Furthermore, this compound can contribute to environmentally certified buildings, as all its ceilings in steel and aluminium including its climate ceiling have environmental product declarations (EPDs) .

Eigenschaften

IUPAC Name |

4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13/h2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCXZSDKANNOAR-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)